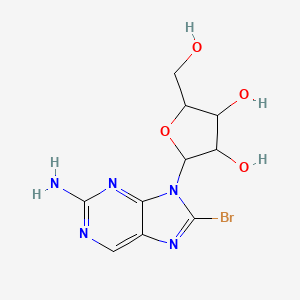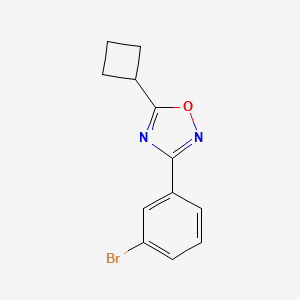
2-Amino-8-bromo-9-(b-d-ribofuranosyl)purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-8-bromo-9-(b-d-ribofuranosyl)purine is a synthetic nucleoside analogue with significant potential in therapeutic applications, particularly in the treatment of cancer and viral infections. This compound is known for its ability to interfere with DNA synthesis, thereby inducing apoptosis in cancer cells and exhibiting antiviral properties against various viral strains, including Hepatitis B and C.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-8-bromo-9-(b-d-ribofuranosyl)purine typically involves the bromination of 2-amino-9-(b-d-ribofuranosyl)purine. The reaction is carried out under controlled conditions using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually performed in an organic solvent such as acetonitrile or dichloromethane at low temperatures to ensure selective bromination at the 8-position of the purine ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to achieve high purity levels required for pharmaceutical applications. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the bromine atom to a hydrogen atom.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, alkoxides.
Major Products Formed:
Oxidation: Various oxidized purine derivatives.
Reduction: 2-Amino-9-(b-d-ribofuranosyl)purine.
Substitution: Substituted purine derivatives with different functional groups replacing the bromine atom.
科学的研究の応用
2-Amino-8-bromo-9-(b-d-ribofuranosyl)purine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogues and as a probe in studying nucleic acid interactions.
Biology: Employed in studies of DNA replication and repair mechanisms due to its ability to incorporate into DNA and interfere with its synthesis.
Medicine: Investigated for its potential as an anticancer and antiviral agent. It has shown efficacy in inducing apoptosis in cancer cells and inhibiting viral replication.
Industry: Utilized in the development of diagnostic tools and as a reference standard in analytical chemistry.
作用機序
The mechanism of action of 2-Amino-8-bromo-9-(b-d-ribofuranosyl)purine involves its incorporation into DNA during replication. This incorporation leads to the disruption of DNA synthesis and repair processes, ultimately inducing apoptosis in rapidly dividing cells such as cancer cells. The compound targets DNA polymerases and other enzymes involved in DNA replication, thereby inhibiting their activity and preventing the proliferation of cancerous or infected cells.
類似化合物との比較
2-Amino-9-(b-d-ribofuranosyl)purine: Lacks the bromine atom at the 8-position, resulting in different chemical reactivity and biological activity.
8-Bromo-9-(b-d-ribofuranosyl)purine: Lacks the amino group at the 2-position, affecting its ability to form hydrogen bonds and interact with biological targets.
2,6-Diamino-9-(b-d-ribofuranosyl)purine: Contains an additional amino group at the 6-position, which can influence its binding affinity and specificity for certain enzymes.
Uniqueness: 2-Amino-8-bromo-9-(b-d-ribofuranosyl)purine is unique due to the presence of both the amino group at the 2-position and the bromine atom at the 8-position. This combination of functional groups enhances its ability to interact with DNA and enzymes involved in DNA synthesis, making it a potent nucleoside analogue with significant therapeutic potential.
特性
IUPAC Name |
2-(2-amino-8-bromopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN5O4/c11-9-14-3-1-13-10(12)15-7(3)16(9)8-6(19)5(18)4(2-17)20-8/h1,4-6,8,17-19H,2H2,(H2,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJSHZKOKYQDHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=N1)N)N(C(=N2)Br)C3C(C(C(O3)CO)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Acetamide, N-[(1Z)-1-phenyl-1-propenyl]-](/img/structure/B12080471.png)
![Methanone, [3-(2-methoxyphenyl)oxiranyl]phenyl-](/img/structure/B12080475.png)
![9-(Pyren-1-yl)-5H-spiro[dibenzo[c,h]acridine-7,9'-fluoren]-5-one](/img/structure/B12080483.png)





![2-[(2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl)oxy]ethan-1-ol](/img/structure/B12080526.png)




![1-Propanone,3-[(2R,6S)-2,6-diMethyl-4-Morpholinyl]-1-[4-(1,1-diMethylpropyl)phenyl]-2-Methyl-, hydrochloride (1](/img/structure/B12080556.png)
